4-Cyano-1-hydroxypent-4-yl dithiobenzoate
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Overview
Description
4-Cyano-1-hydroxypent-4-yl dithiobenzoate is a chemical compound with the molecular formula C13H15NOS2 and a molecular weight of 265.39 g/mol . It is known for its role as a chain transfer agent in reversible addition–fragmentation chain transfer (RAFT) polymerization, a type of controlled radical polymerization .
Preparation Methods
4-Cyano-1-hydroxypent-4-yl dithiobenzoate can be synthesized through a reaction involving di(thiobenzoyl) disulfide and 4,4’-azobis(4-cyano-1-pentanol) in ethyl acetate. The mixture is degassed and heated to 70°C in a sealed vessel for 24 hours . This method ensures the formation of the desired compound with high purity.
Chemical Reactions Analysis
4-Cyano-1-hydroxypent-4-yl dithiobenzoate undergoes various chemical reactions, primarily in the context of RAFT polymerization. It acts as a chain transfer agent, facilitating the controlled polymerization of methacrylic monomers and the ring-opening polymerization of lactones . Common reagents used in these reactions include diphenyl phosphate as a catalyst . The major products formed are well-defined block copolymers, such as poly(alkyl methacrylate)-b-polyester .
Scientific Research Applications
4-Cyano-1-hydroxypent-4-yl dithiobenzoate is extensively used in scientific research, particularly in the field of polymer chemistry. It serves as a dual initiator for RAFT polymerization and ring-opening polymerization, enabling the synthesis of block copolymers with diverse properties . These block copolymers have applications in various industries, including the production of biodegradable materials and advanced coatings .
Mechanism of Action
The mechanism of action of 4-Cyano-1-hydroxypent-4-yl dithiobenzoate in RAFT polymerization involves the reversible addition and fragmentation of the compound. It interacts with growing polymer chains, transferring the dithiobenzoate group and controlling the polymerization process . This mechanism ensures the formation of polymers with precise molecular weights and narrow molecular weight distributions .
Comparison with Similar Compounds
4-Cyano-1-hydroxypent-4-yl dithiobenzoate is unique due to its hydroxyl functionality, which allows it to act as a dual initiator for both RAFT polymerization and ring-opening polymerization . Similar compounds include dithiobenzoic acid 1-cyano-4-hydroxy-1-methyl-butyl ester and 4-cyano-4-((thiobenzoyl)sulfanyl)pentanol . These compounds share similar structures but may differ in their reactivity and applications.
Properties
Molecular Formula |
C13H15NOS2 |
---|---|
Molecular Weight |
265.4 g/mol |
IUPAC Name |
(2-cyano-5-hydroxypentan-2-yl) benzenecarbodithioate |
InChI |
InChI=1S/C13H15NOS2/c1-13(10-14,8-5-9-15)17-12(16)11-6-3-2-4-7-11/h2-4,6-7,15H,5,8-9H2,1H3 |
InChI Key |
MPNKTBKDMXVUOS-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCO)(C#N)SC(=S)C1=CC=CC=C1 |
Origin of Product |
United States |
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